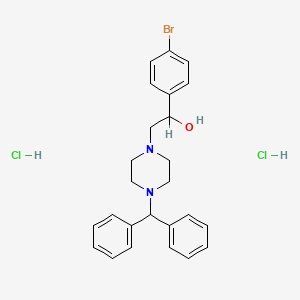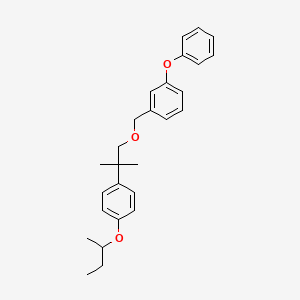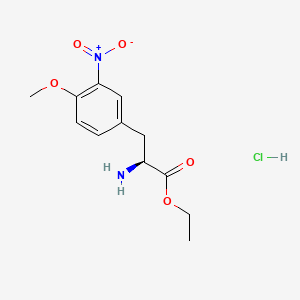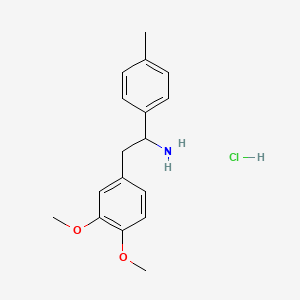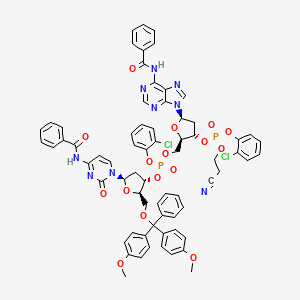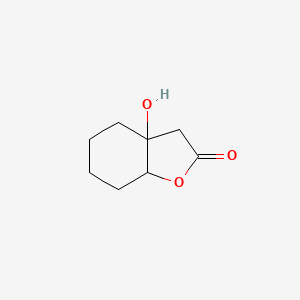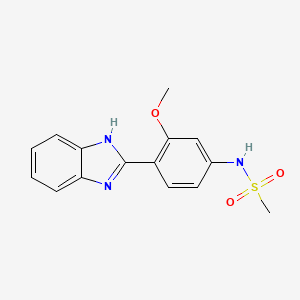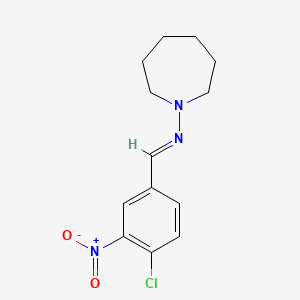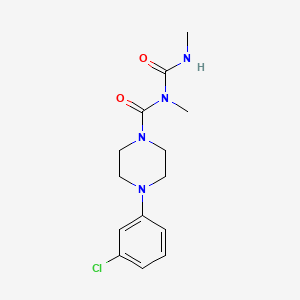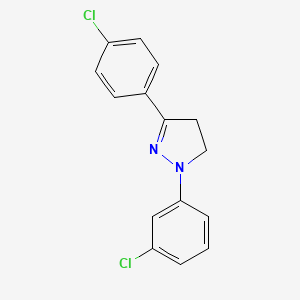
Glyceryl 2-butyrate distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It appears as a solid with a white or slightly yellow color.
- Its solubility is relatively low, dissolving in organic solvents such as ethanol and dichloromethane but sparingly soluble in water.
- At room temperature, it is stable and not easily affected by light, heat, or oxygen.
- Being nonpolar, it exhibits some inert properties and does not readily react with other compounds .
Glyceryl 2-butyrate distearate:
Vorbereitungsmethoden
Synthetic Routes: The synthesis of glyceryl 2-butyrate distearate involves esterification of glycerol with stearic acid. This reaction forms the ester linkage between the hydroxyl groups of glycerol and the carboxylic acid groups of stearic acid.
Reaction Conditions: The reaction typically occurs under acidic conditions, with the use of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid).
Industrial Production: Industrial production methods involve large-scale esterification processes, often carried out in batch reactors or continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions: Glyceryl 2-butyrate distearate primarily undergoes esterification reactions. It can react with other compounds to form ester derivatives.
Common Reagents and Conditions: Strong acids (as mentioned earlier) are commonly used as catalysts. Elevated temperatures are necessary to drive the reaction.
Major Products: The major product is this compound itself, which serves as an emulsifier, thickener, and stabilizer in various applications.
Wissenschaftliche Forschungsanwendungen
Emulsifier and Stabilizer: In the food industry, glyceryl 2-butyrate distearate acts as an emulsifier, enhancing the stability of oil-in-water emulsions (e.g., in baked goods).
Cosmetics and Personal Care: It is used in creams, lotions, and other cosmetic products to improve texture and stability.
Pharmaceuticals: Some pharmaceutical formulations utilize it as a carrier for lipophilic drugs.
Industrial Applications: It finds use in industrial processes, such as inks and coatings.
Wirkmechanismus
Emulsification: Glyceryl 2-butyrate distearate reduces the surface tension between oil and water phases, allowing them to mix more effectively.
Stabilization: It prevents phase separation in emulsions by forming a protective layer around oil droplets.
Interaction with Surfactants: It interacts with other surfactants and stabilizes their micelles.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Glyceryl 2-butyrate distearate’s uniqueness lies in its specific combination of glycerol and stearic acid.
Similar Compounds: Other glycerol esters, such as glyceryl monostearate and glyceryl tristearate, share similarities but have different fatty acid compositions.
Remember that this compound plays a crucial role in various industries due to its emulsifying and stabilizing properties.
Eigenschaften
CAS-Nummer |
66411-63-0 |
|---|---|
Molekularformel |
C43H82O6 |
Molekulargewicht |
695.1 g/mol |
IUPAC-Name |
(2-butanoyloxy-3-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41(44)47-38-40(49-43(46)35-6-3)39-48-42(45)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3 |
InChI-Schlüssel |
VWOYFYXTHWSVOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


